molecular formula C19H16ClN3O2 B6024520 7-(2-chlorophenyl)-2-[(2-furylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone

7-(2-chlorophenyl)-2-[(2-furylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone

Cat. No. B6024520
M. Wt: 353.8 g/mol
InChI Key: HUNRGDHACASHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-chlorophenyl)-2-[(2-furylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone is a chemical compound that has shown potential in scientific research. This compound is a quinazolinone derivative that has been synthesized through various methods. The scientific community has shown interest in this compound due to its potential applications in drug development and disease treatment.

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-2-[(2-furylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone involves its interaction with various biological targets. This compound has shown to interact with enzymes such as protein kinases and phosphodiesterases. It has also shown to interact with receptors such as adenosine receptors and serotonin receptors. These interactions modulate various signaling pathways and result in the observed biological effects.
Biochemical and Physiological Effects
This compound has shown various biochemical and physiological effects. This compound has shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also shown to inhibit the activity of enzymes such as protein kinases and phosphodiesterases. In addition, this compound has shown to protect neurons from oxidative stress and reduce the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 7-(2-chlorophenyl)-2-[(2-furylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone in lab experiments include its potential applications in drug development and disease treatment. This compound has shown to interact with various biological targets and modulate various signaling pathways. However, limitations of using this compound in lab experiments include its potential toxicity and the need for further optimization of its synthesis methods.

Future Directions

There are several future directions for the research on 7-(2-chlorophenyl)-2-[(2-furylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone. One direction is to further investigate its potential applications in cancer treatment, inflammation, and neurodegenerative diseases. Another direction is to optimize its synthesis methods to increase the yield and purity of the compound. Additionally, future research can focus on the development of derivatives of this compound with improved biological activity and reduced toxicity.

Synthesis Methods

The synthesis of 7-(2-chlorophenyl)-2-[(2-furylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone has been achieved through various methods. One such method involves the reaction of 2-aminobenzamide with 2-chloro-N-(2-furylmethyl)acetamide in the presence of a catalyst. Another method involves the reaction of 2-chloro-N-(2-furylmethyl)acetamide with 2-aminobenzamide in the presence of a base. These methods have been optimized to increase the yield and purity of the compound.

Scientific Research Applications

7-(2-chlorophenyl)-2-[(2-furylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone has shown potential in scientific research due to its ability to interact with various biological targets. This compound has been studied for its potential applications in cancer treatment, inflammation, and neurodegenerative diseases. In cancer treatment, this compound has shown to inhibit the growth of cancer cells by inducing apoptosis. In inflammation, this compound has shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative diseases, this compound has shown to protect neurons from oxidative stress.

properties

IUPAC Name

7-(2-chlorophenyl)-2-(furan-2-ylmethylamino)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c20-16-6-2-1-5-14(16)12-8-17-15(18(24)9-12)11-22-19(23-17)21-10-13-4-3-7-25-13/h1-7,11-12H,8-10H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNRGDHACASHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NCC3=CC=CO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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